molecular formula C19H24N6O3S B4518739 4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide

4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide

Cat. No.: B4518739
M. Wt: 416.5 g/mol
InChI Key: VPJLNFYOCBVVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N6O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.16305982 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism

Research has highlighted the potential of pyrrolopyrimidinyl benzenesulfonamides as potent A2B adenosine receptor antagonists. These compounds have shown high affinity and selectivity for the A2B adenosine receptor, which plays a crucial role in inflammatory and cardiovascular diseases. One such compound demonstrated significant affinity (IC50=1 nM) and selectivity over other adenosine receptors, showcasing its potential for therapeutic applications in diseases associated with the A2B receptor (Esteve et al., 2006).

Antimicrobial Activity

A series of benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these derivatives exhibited significant activity against various strains of microbes, suggesting their potential in combating microbial infections. The structural elucidation of these compounds provides insights into their bioactive profiles and opens avenues for developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).

Carbonic Anhydrase Inhibition

Novel benzenesulfonamide derivatives have been identified as effective inhibitors of human carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes, including glaucoma, epilepsy, and cancer. These derivatives exhibit potent inhibitory action against multiple CA isoforms, with some showing selectivity towards tumor-associated isoforms. Their pharmacological assessment highlights the therapeutic potential of these compounds in managing conditions associated with aberrant CA activity (Mishra et al., 2017).

Anticancer Properties

Investigations into benzenesulfonamide derivatives have also revealed their promising anticancer properties. These compounds have been tested for their efficacy against various cancer cell lines, including breast cancer (MCF7). Some derivatives demonstrated potent activity, offering a basis for further exploration and development of new anticancer agents. The structural characterization and bioactivity studies of these compounds contribute to understanding their mechanism of action and potential therapeutic applications (Ghorab & Al-Said, 2012).

Properties

IUPAC Name

4-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c20-29(27,28)16-5-3-15(4-6-16)19(26)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-7-1-2-8-23/h3-6,13-14H,1-2,7-12H2,(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJLNFYOCBVVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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